5-bromo-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)nicotinamide
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Overview
Description
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that thiazole derivatives can undergo electrophilic substitution and nucleophilic substitution . This suggests that the compound may interact with its targets through these types of chemical reactions.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound may affect multiple biochemical pathways leading to these diverse biological activities.
Pharmacokinetics
Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities . This suggests that the compound may have diverse molecular and cellular effects corresponding to these activities.
Action Environment
Factors such as solubility and chemical reactivity could potentially influence the compound’s action .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)nicotinamide in lab experiments is its low toxicity and minimal effect on normal cell growth. Additionally, it has shown promising results in inhibiting the growth of various cancer cell lines. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research involving 5-bromo-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)nicotinamide. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it could also be studied for its potential use in combination with other anti-cancer drugs to enhance their effectiveness. Finally, further research could also focus on developing more efficient synthesis methods to improve the yield and purity of the compound.
Synthesis Methods
The synthesis of 5-bromo-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)nicotinamide involves the reaction of 5-bromo-2-chloronicotinamide with 4-methyl-2-(o-tolyl)thiazol-5-ylmethylamine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
5-bromo-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)nicotinamide has been extensively studied for its potential applications in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of various cancer cell lines. Additionally, it has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
5-bromo-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS/c1-11-5-3-4-6-15(11)18-22-12(2)16(24-18)10-21-17(23)13-7-14(19)9-20-8-13/h3-9H,10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORWAHAGJWMBNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CC(=CN=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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